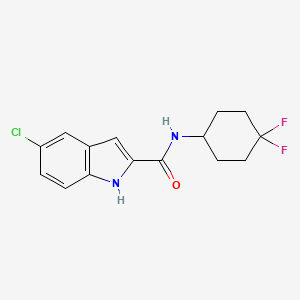

5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClF2N2O/c16-10-1-2-12-9(7-10)8-13(20-12)14(21)19-11-3-5-15(17,18)6-4-11/h1-2,7-8,11,20H,3-6H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLESCRKQRARWTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Attachment of the Difluorocyclohexyl Group: The difluorocyclohexyl group can be introduced through a nucleophilic substitution reaction using a suitable difluorocyclohexyl halide.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives.

Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a) C3 Substitution on the Indole Ring

- Key Analogs: 5-Chloro-3-ethyl-N-(4-ethylbenzophenone)-1H-indole-2-carboxamide (26) (): Features a C3 ethyl group and a benzophenone-linked amine. 5-Chloro-3-pentyl-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamide (11j) (): Includes a C3 pentyl group and a dimethylamino-phenethyl side chain.

- Comparison: The target compound lacks a C3 substituent (assuming an unsubstituted indole C3 position), which is critical for CB1 receptor modulation. Studies show that C3 alkyl groups (e.g., ethyl, pentyl) enhance potency by increasing hydrophobic interactions with the receptor’s allosteric site . For example, compound 11j exhibits nanomolar-range EC50 values (e.g., 50 nM for compound 13 in ), whereas analogs without C3 substituents generally show reduced activity .

b) Amine Side Chain Modifications

- Key Analogs: 5-Chloro-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamide (11l) (): Contains a dimethylamino-phenethyl group. 5-Chloro-N-(4-(3-trifluoromethyl-3H-diazirin-3-yl)phenethyl)-1H-indole-2-carboxamide (29) (): Features a photoactivatable diazirine group.

- Comparison: The 4,4-difluorocyclohexyl group in the target compound introduces a saturated, fluorinated cyclohexane ring instead of aromatic or alkylamine side chains. Conformational Flexibility: The chair conformation of the cyclohexyl ring could restrict rotational freedom, optimizing binding pocket interactions. Metabolic Stability: Fluorine atoms may slow oxidative metabolism, enhancing bioavailability .

a) CB1 Receptor Modulation

Potency :

Analogs with C3 alkyl groups and optimized side chains (e.g., compound 13 in , EC50 = 50 nM) demonstrate high CB1 affinity. The absence of a C3 substituent in the target compound may reduce potency, but the difluorocyclohexyl group could compensate via steric and electronic effects.Allosteric vs. Orthosteric Binding :

Indole-2-carboxamides typically act as CB1 allosteric modulators. The carboxamide group is essential for activity; replacing it with esters abolishes modulation .

b) Photoreactivity

Physicochemical Properties

*Estimated based on structural analogs.

SAR-Driven Design

- Optimization Strategies :

- C3 Alkylation : Enhances receptor binding (e.g., pentyl > ethyl > unsubstituted).

- Fluorination : Improves metabolic stability and dipole interactions.

- Side Chain Rigidity : Cyclohexyl groups may reduce entropy loss upon binding compared to flexible alkyl chains.

Q & A

Q. What are the established synthetic routes for 5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide?

The compound is typically synthesized via coupling of 5-chloro-1H-indole-2-carboxylic acid derivatives with substituted cyclohexylamines. General procedures involve activating the carboxylic acid with coupling agents (e.g., EDCl/HOBt) in anhydrous solvents like DCM or THF, followed by reaction with 4,4-difluorocyclohexylamine. Purification is achieved via flash chromatography (e.g., 0–30% ethyl acetate in hexane) .

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

- H/C NMR : Confirms structural integrity and substitution patterns (e.g., indole protons at δ 7.2–9.1 ppm, cyclohexyl fluorine coupling effects) .

- HRMS : Validates molecular ion peaks (e.g., [M+H] with <2 ppm error) .

- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C/H/N percentages .

Q. What solvents and catalysts are optimal for its synthesis?

- Solvents : Acetic acid (for reflux conditions) or chloroform (for NMR solubility) .

- Catalysts : Sodium acetate (for acid-mediated condensations) or EDCl/HOBt (for amide coupling) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

Yields (e.g., 37–56% in ) depend on:

Q. How can discrepancies in spectroscopic data be resolved?

Contradictions in NMR shifts (e.g., indole NH proton at δ 9.1 vs. 8.9 ppm) may arise from:

Q. How to design new analogs based on structure-activity relationship (SAR) studies?

Key modifications from and include:

- Indole substitutions : 5-Chloro enhances target affinity; alkyl chains (e.g., pentyl, hexyl) improve lipophilicity .

- Amine modifications : 4,4-Difluorocyclohexyl groups optimize steric and electronic interactions with binding pockets .

- Photoactivatable groups : Diazirine or azide functionalities enable covalent target engagement studies .

Q. What in silico methods predict its biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.